4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide
Overview
Description
4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10454189 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. EP1 Receptor Selective Antagonists
Research has shown the effectiveness of heteroaryl sulfonamides, structurally related to 4-[({4-[methyl(methylsulfonyl)amino]phenoxy}acetyl)amino]benzamide, as EP1 receptor selective antagonists. These compounds, including analogs with hydrophilic heteroarylsulfonyl moieties, exhibit optimized antagonist activity and some have demonstrated in vivo antagonist activity (Naganawa et al., 2006).
2. Synthesis and Characterization of Polyamides
Compounds structurally similar to this compound are used in the synthesis and characterization of polyamides and poly(amide-imide)s. These are synthesized through direct poly-condensation with aromatic dicarboxylic acids and demonstrate properties such as high glass transition temperatures and stability in polar solvents (Saxena et al., 2003).
3. Prodrug Forms for Sulfonamide Group
N-acyl derivatives of model sulfonamides, structurally related to this compound, have been explored as potential prodrug forms. These compounds show promise for improving the solubility and stability of primary sulfonamides, which are useful in various therapeutic applications (Larsen et al., 1988).
4. Class III Antiarrhythmic Activity
Certain derivatives of this compound have been identified as having potent Class III antiarrhythmic activity. These compounds are effective in prolonging action potential duration and blocking specific potassium currents, making them candidates for antiarrhythmic drugs (Ellingboe et al., 1992).
5. Synthesis of Heparin Saccharides
Derivatives of compounds structurally related to this compound have been synthesized as starting materials for disaccharides in the context of heparin saccharide synthesis. These compounds offer versatile chemical structures for the development of complex polysaccharides (Wyss & Kiss, 1975).
6. Nanofiltration Membrane Development
Novel sulfonated aromatic diamine monomers, structurally akin to this compound, have been used to develop thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective for dye treatment applications (Liu et al., 2012).
7. Polyimide Film Properties
Research involving compounds similar to this compound has contributed to understanding the properties of colorless and transparent polyimide films. These films, synthesized using various diamine monomers, have significant applications in materials science due to their thermal and mechanical properties (Jeon et al., 2022).
Properties
IUPAC Name |
4-[[2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-20(26(2,23)24)14-7-9-15(10-8-14)25-11-16(21)19-13-5-3-12(4-6-13)17(18)22/h3-10H,11H2,1-2H3,(H2,18,22)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZBZUUISCFIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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